molecular formula C7H9NO2 B13176772 2-Amino-1-(4-methylfuran-3-yl)ethan-1-one

2-Amino-1-(4-methylfuran-3-yl)ethan-1-one

Cat. No.: B13176772
M. Wt: 139.15 g/mol
InChI Key: ZDYGPUFYATXUAY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylfuran-3-yl)ethan-1-one is an organic compound with the molecular formula C7H9NO2 It is a derivative of furan, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylfuran-3-yl)ethan-1-one typically involves the reaction of 4-methylfuran-3-carboxylic acid with ammonia or an amine under specific conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylfuran-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylfuran-3-carboxylic acid.

    Reduction: Formation of 2-amino-1-(4-methylfuran-3-yl)ethanol.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

2-Amino-1-(4-methylfuran-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one
  • 2-Amino-1-(5-methylfuran-2-yl)ethan-1-one
  • 2-Amino-1-(4-methylthiophene-3-yl)ethan-1-one

Uniqueness

2-Amino-1-(4-methylfuran-3-yl)ethan-1-one is unique due to its specific substitution pattern on the furan ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-amino-1-(4-methylfuran-3-yl)ethanone

InChI

InChI=1S/C7H9NO2/c1-5-3-10-4-6(5)7(9)2-8/h3-4H,2,8H2,1H3

InChI Key

ZDYGPUFYATXUAY-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(=O)CN

Origin of Product

United States

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